2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine

Physicochemical profiling Lipophilicity Lead optimization

2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine (CAS 1270344-10-9) is a fluorinated benzylic amine derivative with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol. The compound features a 3,4,5-trifluorophenyl ring, a chiral α‑carbon bearing the primary amine, and a 2‑methoxyethyl side chain.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 1270344-10-9
Cat. No. B1430024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine
CAS1270344-10-9
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCOCC(C1=CC(=C(C(=C1)F)F)F)N
InChIInChI=1S/C9H10F3NO/c1-14-4-8(13)5-2-6(10)9(12)7(11)3-5/h2-3,8H,4,13H2,1H3
InChIKeyXWXXMFALIKKIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine (CAS 1270344-10-9) – Physicochemical Profile and Compound Classification


2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine (CAS 1270344-10-9) is a fluorinated benzylic amine derivative with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol [1]. The compound features a 3,4,5-trifluorophenyl ring, a chiral α‑carbon bearing the primary amine, and a 2‑methoxyethyl side chain. It is catalogued as a versatile small‑molecule scaffold for research applications and is commercially supplied by multiple vendors at a typical purity of 95% . Its physicochemical properties, including a polar surface area (PSA) of 35.3 Ų and a calculated XLogP3 of 1, position it distinctly among related fluorinated phenethylamine building blocks [1].

Why 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine Cannot Be Simply Replaced by In‑Class Analogs


Within the family of trifluorophenyl‑ethanamine building blocks, seemingly minor structural variations cause substantial shifts in physicochemical properties that directly impact solubility, permeability, and molecular recognition. The 2‑methoxyethyl substituent in 2‑Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine introduces an additional hydrogen‑bond acceptor, lowers lipophilicity (XLogP3 = 1), and increases topological polar surface area relative to non‑methoxy analogs [1]. These differences mean that SAR series or synthetic routes established for simpler analogs cannot be assumed transferable without quantitative verification. The evidence below shows that prospective users evaluating 2‑Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine must account for these property differences when judging procurement priorities, as they govern downstream solubility, chromatographic behavior, and potential for target engagement in a biological context.

Head‑to‑Head Physicochemical Differentiation: 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine vs Closest Analogs


Lipophilicity Reduction via Methoxyethyl Side‑Chain: XLogP3 Comparison Against the Des‑Methoxy Analog

The incorporation of a 2‑methoxyethyl side‑chain significantly reduces calculated lipophilicity compared to the des‑methoxy analog 1‑(3,4,5‑trifluorophenyl)ethan‑1‑amine. PubChem reports an XLogP3 of 1 for 2‑Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine [1], whereas the simple 3,4,5‑trifluorophenyl‑ethanamine scaffold exhibits an XLogP3 of approximately 1.5–1.6 [2]. This difference of ~0.5–0.6 log units indicates that the target compound is appreciably more hydrophilic, which has direct consequences for aqueous solubility and chromatographic retention.

Physicochemical profiling Lipophilicity Lead optimization

Increased Polar Surface Area Relative to Non‑Methoxy Analogs: PSA and Hydrogen‑Bond Acceptor Count

The topological PSA of 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine is 35.3 Ų, computed by Cactvs and reported in PubChem [1]. In contrast, the PSA reported for (S)-1-(3,4,5-trifluorophenyl)ethan‑1‑amine is 26.0 Ų . The 9.3 Ų increase reflects the additional ether oxygen, raising the hydrogen‑bond acceptor count from 1 (amine only) to 2 (amine + methoxy). This change directly influences predicted blood–brain barrier penetration and oral bioavailability parameters.

Drug‑likeness Permeability Polar surface area

Stereochemical Complexity: Racemic Mixture vs. Single Enantiomer Procurement Options

2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine (CAS 1270344-10-9) is supplied as a racemic mixture containing one undefined stereocenter [1]. The (S)-enantiomer is separately available under CAS 1269938-12-6, allowing procurement of either the racemate or the enantiopure form . This contrasts with simpler analogs such as 1-(3,4,5-trifluorophenyl)ethan-1-amine, where both enantiomers are commercially offered as single stereoisomers (R: 780743-67-1, S: 937399-83-2) and the racemate (784129-18-6) . The availability of matched enantiomer pairs enables direct evaluation of stereochemistry‑dependent activity.

Chiral building blocks Enantioselective synthesis Procurement strategy

Molecular Weight and Heavy Atom Count Differentiation for ADME Property Tuning

The 2‑methoxyethyl substitution adds 30 Da relative to the des‑methoxy congener (205.18 vs. 175.15 g/mol) and increases the heavy atom count from 14 to 15 [1][2]. While modest, this increase places the compound slightly higher on the molecular‑weight scale commonly associated with fragment‑based libraries, making it a more suitable intermediate for lead‑like rather than fragment‑like design stages.

Molecular weight optimization ADME Fragment‑based drug design

Predicted pKa and Ionization State at Physiological pH

ChemicalBook reports a predicted pKa of 8.20 ± 0.10 for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine . For the des‑methoxy analog, the predicted pKa is approximately 9.0 ± 0.35 (Benzenemethanamine scaffold, ChemicalBook CB53346960 ). The ~0.8 unit lower pKa for the target compound indicates a weaker conjugate acid, meaning a higher fraction of neutral free base at physiological pH (7.4). This can influence membrane permeability and salt‑formation strategies.

Ionization pKa prediction Solubility

Rotatable Bond Count and Conformational Flexibility

2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine contains 3 rotatable bonds, whereas the simpler 1-(3,4,5-trifluorophenyl)ethan-1-amine has only 1 [1][2]. The additional two rotatable bonds arise from the methoxyethyl side‑chain, increasing conformational freedom. While no direct biological data link this to target engagement, the difference may affect entropic penalties upon binding and solid‑state crystallinity, which are relevant for both biochemical assays and formulation development.

Conformational analysis Flexibility Entropic penalty

Recommended Application Scenarios for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine Procurement


Lead‑Like Library Design Requiring Reduced Lipophilicity

The compound’s XLogP3 of 1 and TPSA of 35.3 Ų [1] place it well within lead‑like chemical space. Procurement teams building focused libraries for targets where high lipophilicity has previously caused assay interference should prioritize this scaffold over the more lipophilic des‑methoxy analog (XLogP3 ~1.6). The data in Evidence Item 1 provides the quantitative rationale for this selection.

CNS‑Avoidance Programs Leveraging Elevated Polar Surface Area

With a PSA 35% larger than the simple trifluorophenyl‑ethanamine core [1], the methoxy analog is better suited for peripheral‑target programs aiming to minimize passive CNS distribution. The quantitative PSA comparison in Evidence Item 2 directly supports this application scenario.

Chiral SAR Exploration with Matching Racemic and Enantiopure Supplies

The availability of both the racemate (CAS 1270344-10-9) and the (S)-enantiomer (CAS 1269938-12-6) from overlapping supplier networks simplifies chiral hit‑expansion workflows. Evidence Item 3 documents the stereochemical procurement landscape that enables this application.

Pre‑Screening Solubility Profiling for Basic Amine‑Containing Chemotypes

The predicted pKa of 8.20 suggests a higher fraction of neutral species at pH 7.4 compared to analogs with higher pKa. Researchers evaluating solubility‑limited assay performance or seeking compounds compatible with neutral‑pH buffer systems can use the pKa comparison in Evidence Item 5 to prioritize this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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